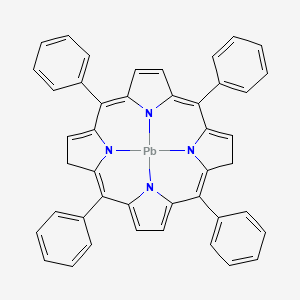

meso-Tetraphenylporphyrin-Pb(II)

Description

Significance of Metalloporphyrins in Fundamental Chemical Science

Metalloporphyrins represent a class of organic compounds of profound importance in the realm of chemical science. These complexes consist of a porphyrin, a large aromatic heterocyclic macrocycle made of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges, and a central metal ion. vaia.com The porphyrin ring acts as a tetradentate ligand, capable of chelating a wide variety of metal ions within its central cavity. nih.gov This structural arrangement creates a stable, planar, and highly conjugated system that is fundamental to their diverse functions. vaia.comresearchgate.net

The significance of metalloporphyrins stems from their vital roles in numerous biological processes, earning them the nickname "pigments of life." researchgate.netnih.gov For instance, chlorophyll (B73375) (a magnesium-porphyrin complex) is crucial for photosynthesis, hemoglobin and myoglobin (B1173299) (iron-porphyrin complexes) are responsible for oxygen transport and storage, and cytochromes (also iron-porphyrin complexes) are essential for electron transport chains. vaia.comresearchgate.netnih.gov The ability to vary the central metal ion, its oxidation state, and the peripheral substituents on the porphyrin ring allows for the fine-tuning of their chemical, physical, and catalytic properties. researchgate.net

Beyond their biological roles, the stability and extended π-electron systems of metalloporphyrins make them highly attractive for applications in materials science, where they are used as components in molecular wires, organic metals, and other advanced devices. researchgate.netnih.gov Their unique photochemical and photophysical properties, characterized by strong light absorption, have led to their use as photosensitizers in photodynamic therapy for treating cancer and in the development of dye-sensitized solar cells. nih.govnih.govtaylorandfrancis.com Furthermore, they are extensively studied as catalysts, mimicking the active sites of natural enzymes to facilitate a range of chemical reactions, including oxidations and reductions. catalysis.blog

Academic Relevance of Lead(II) Coordination within Porphyrin Systems

The study of lead(II) coordination within porphyrin systems, such as in meso-Tetraphenylporphyrin-Pb(II), holds particular academic interest due to the unique characteristics of the lead ion. Lead(II) is a large, post-transition metal ion which typically exhibits a flexible coordination sphere and can adopt high coordination numbers, often influenced by the presence of a stereochemically active lone pair of electrons. rsc.org

The incorporation of Pb(II) into a porphyrin macrocycle is a subject of structural chemistry research. Due to the large ionic radius of Pb(II), the metal ion is often displaced significantly from the plane of the four coordinating nitrogen atoms of the porphyrin ring. This results in a "sitting-atop" or domed conformation, rather than a planar structure. This distortion of the porphyrin macrocycle away from planarity has significant implications for its electronic and photophysical properties. For example, the crystal structure of (5,10,15,20-tetra-n-propylporphinato)lead(II) reveals a distinctive "roof" like structure. acs.org

The interaction between lead ions and porphyrins is also relevant in the context of sensor development. Studies have shown that the fluorescence of porphyrins can be quenched by the presence of heavy metal ions, including Pb(II). mdpi.com This phenomenon provides a basis for designing sensitive and selective optical sensors for environmental monitoring and diagnostics. The mechanism often involves the formation of a non-fluorescent ground-state complex between the porphyrin and the metal ion.

Historical Context of meso-Tetraphenylporphyrin Studies

The study of synthetic porphyrins, particularly meso-tetraphenylporphyrin (H₂TPP), has been a cornerstone of porphyrin chemistry for decades. Natural porphyrins are often asymmetric and have polar substituents, which can complicate detailed physical and chemical studies. wikipedia.org H₂TPP, in contrast, is symmetrically substituted, hydrophobic, and relatively easy to synthesize, making it an ideal model compound. taylorandfrancis.comwikipedia.org

The first synthesis of tetraphenylporphyrin (B126558) was reported by Paul Rothemund in 1935. wikipedia.org His method involved the reaction of pyrrole and benzaldehyde (B42025) in a sealed bomb at high temperatures and for long durations. wikipedia.orgacs.org A significant advancement came with the development of the Adler-Longo method, which modified Rothemund's procedure by refluxing the reactants in propionic acid open to the air. wikipedia.orgnih.gov While this method improved accessibility, the yields were often modest, typically not exceeding 20%. nih.gov

A more efficient route, known as the Lindsey synthesis, was later developed. This two-step process involves the acid-catalyzed condensation of pyrrole and an aldehyde in a solvent like dichloromethane (B109758) at room temperature to form the porphyrinogen (B1241876) intermediate, followed by oxidation with an oxidant such as p-chloranil to yield the final porphyrin. wikipedia.orgnih.gov These synthetic advancements have made H₂TPP and its metal derivatives, including meso-Tetraphenylporphyrin-Pb(II), widely available for a vast range of studies in coordination chemistry, spectroscopy, catalysis, and materials science. taylorandfrancis.com

Research Data for meso-Tetraphenylporphyrin-Pb(II)

| Property | Value |

| Synonym | TPP-Pb(II) |

| CAS Number | 14784-17-9 |

| Molecular Formula | C₄₄H₂₈N₄Pb |

| Molecular Weight | 819.92 g/mol |

| Solubility | THF, Pyridine (B92270) |

Data sourced from Por-Lab, Porphyrin-Laboratories GmbH. porphyrin-laboratories.com

Properties

IUPAC Name |

7,12,17,24-tetraphenyl-2,22,23,25-tetraza-1-plumbaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,11,13,15,17,20-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4.Pb/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-23,25-26,28H,24,27H2;/q-4;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFMFFQNBOQVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2C(=C3C=CC4=C(C5=CCC6=C(C7=CC=C8N7[Pb](N65)(N34)N2C1=C8C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Meso Tetraphenylporphyrin and Its Lead Ii Complexes

Synthesis of Free-Base meso-Tetraphenylporphyrin Precursors

The formation of the TPP macrocycle is a cornerstone of porphyrin chemistry, with several methods established to achieve its synthesis from simple starting materials.

Classic Solution-Phase Condensation Methods (e.g., Adler-Longo, Lindsey)

The most traditional and widely practiced methods for synthesizing meso-tetrasubstituted porphyrins are the Adler-Longo and Lindsey syntheses. nih.gov The Adler-Longo method involves a one-step condensation of pyrrole (B145914) and benzaldehyde (B42025) in a refluxing carboxylic acid, such as propionic acid, under aerobic conditions. nih.govulisboa.pt This approach typically yields TPP in the range of 10-30%. nih.govnih.gov A key advantage of the Adler-Longo methodology is the relative simplicity of product separation. arkat-usa.org

The Lindsey synthesis, on the other hand, is a two-step process that offers higher yields for aldehydes that are sensitive to the harsh conditions of the Adler-Longo method. nih.gov This method involves the acid-catalyzed condensation of pyrrole and benzaldehyde at room temperature in a chlorinated solvent like dichloromethane (B109758) under an inert atmosphere to form the porphyrinogen (B1241876) intermediate. arkat-usa.orgingentaconnect.com Subsequent oxidation of the porphyrinogen, often with an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), affords the final porphyrin. arkat-usa.org The Lindsey method generally provides better spectroscopic yields. arkat-usa.org

| Method | Description | Typical Yield | Key Features |

| Adler-Longo | One-step condensation of pyrrole and benzaldehyde in refluxing propionic acid under aerobic conditions. nih.govulisboa.pt | 10-30% nih.govnih.gov | Simple procedure, straightforward product isolation. arkat-usa.org |

| Lindsey | Two-step process: acid-catalyzed condensation at room temperature followed by oxidation. arkat-usa.orgingentaconnect.com | Higher than Adler-Longo for sensitive aldehydes. nih.gov | Milder conditions, avoids tar-like byproducts. nih.gov |

Mechanochemical Approaches for Condensation and Oxidation

In a move towards more environmentally friendly synthetic routes, mechanochemistry has emerged as a viable solvent-free alternative for TPP synthesis. nih.govrsc.org This method involves the grinding of pyrrole and benzaldehyde with an acid catalyst, such as p-toluenesulfonic acid (PTSA), in a ball mill or with a mortar and pestle. nih.govorientjchem.org This initial grinding step leads to the formation of the reduced porphyrin precursor (porphyrinogen). nih.govrsc.org

The subsequent oxidation of the porphyrinogen to TPP can be achieved either by dissolving the solid intermediate in a solvent and adding an oxidizing agent or through a second mechanochemical grinding step with a solid oxidizing agent. nih.gov While the yields from a fully mechanochemical process may be slightly lower than solution-based methods, this approach significantly reduces the use of hazardous solvents, making it a "greener" alternative. nih.govrsc.org

| Oxidation Method | Yield (%) |

| In solution with DDQ | Comparable to Lindsey synthesis nih.gov |

| Mechanochemical with Nitric acid | 11.5 nih.gov |

| Mechanochemical with Iodine | 1.6 nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of TPP. tandfonline.comsciepub.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to shorter reaction times compared to conventional heating methods. sciepub.comcuny.edu For instance, the condensation of benzaldehyde and pyrrole in propionic acid can be completed in a matter of minutes under microwave irradiation, with yields reported to be higher than those obtained by conventional heating. ingentaconnect.com

The use of microwave synthesis has been explored with various solvents and catalysts, including the use of p-toluenesulfonic acid as a catalyst, which has been reported to give quantitative yields. asianpubs.org Some microwave-assisted syntheses are performed in open vessels, while others utilize dedicated microwave reactors that allow for precise control of temperature and pressure. ingentaconnect.comtandfonline.com

| Method | Conditions | Yield (%) |

| Dynamic Mode Microwave | 200°C, 2 min | 27 tandfonline.com |

| Propionic acid, domestic microwave | 3-5 min | Poor to moderate ingentaconnect.com |

| p-chloranil as external oxidant | 120°C, 30 min | 30 ingentaconnect.com |

Solvent-Controlled and Mixed-Solvent System Syntheses

The choice of solvent plays a crucial role in the outcome of TPP synthesis. Research has shown that using mixed-solvent systems can lead to improved yields compared to single-solvent systems. arkat-usa.orgresearchgate.net For example, a mixture of propionic acid and valeric acid has been shown to give higher porphyrin yields than either acid used alone. researchgate.net The properties of the solvent, such as acidity, polarity, and viscosity, all influence the reaction. arkat-usa.orgresearchgate.net

Furthermore, the choice of oxidant in these systems is critical. While atmospheric oxygen can act as the oxidant, other reagents can be more effective. arkat-usa.org For instance, m-nitrotoluene has been identified as an excellent oxidant that can completely convert the tetraphenylporphyrinogen intermediate to TPP. arkat-usa.orgresearchgate.net

| Solvent System | Oxidant | Key Findings |

| Propionic acid/Valeric acid | Air | Higher yields than single carboxylic acids. researchgate.net |

| Propionic acid/m-nitrotoluene | m-nitrotoluene | m-nitrotoluene acts as an excellent oxidant. arkat-usa.orgresearchgate.net |

| Acetic acid/nitrobenzene | Air/nitrobenzene | Nitrobenzene serves as an oxidant. arkat-usa.org |

Catalytic Oxidation Strategies in Porphyrin Formation

The oxidation of the porphyrinogen intermediate is a critical step in TPP synthesis. Various catalytic strategies have been developed to enhance the efficiency of this transformation. The use of high-valent transition metal salts as aromatizing agents has been explored to synthesize porphyrins. arkat-usa.org

Mechanistic studies on the oxidation of indole, a related heterocyclic compound, have been carried out using meso-tetraphenylporphyriniron(III) chloride as a catalyst and sodium perborate (B1237305) as the oxidant. bibliotekanauki.pl This highlights the potential for metalloporphyrins themselves to act as catalysts in oxidation reactions. The choice of oxidant is crucial, and reagents like DDQ are commonly employed in the Lindsey synthesis to ensure efficient conversion of the porphyrinogen to the porphyrin. arkat-usa.org

Derivatization and Functionalization Strategies of meso-Tetraphenylporphyrin

To tailor the properties of the porphyrin for specific applications, the parent H₂TPP macrocycle can be chemically modified at its peripheral positions. These modifications can alter its electronic properties, solubility, and steric environment.

Functionalization at meso-Positions for Tunable Properties

The four phenyl groups at the meso-positions of TPP are prime targets for functionalization. By using substituted benzaldehydes in the initial porphyrin synthesis, a wide array of functional groups can be introduced. wikipedia.orgnih.gov Alternatively, post-synthesis modification of the phenyl rings offers another versatile route.

A powerful method for this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be used to attach various aryl groups to halogenated meso-phenyl rings of a pre-formed porphyrin. nih.gov This strategy allows for the construction of sterically hindered "bis-pocket" porphyrins. nih.gov The introduction of different substituents, from electron-donating to electron-withdrawing groups, can fine-tune the electronic structure, redox potentials, and photophysical properties of the macrocycle. nih.gov For example, attaching ethynyl (B1212043) groups can lead to a significant red-shift in the fluorescence emission and an increase in the fluorescence quantum yield. nih.gov

| Functional Group | Synthetic Method | Effect on Properties | Reference |

| Phenyl | Suzuki-Miyaura Coupling | Creates sterically hindered "bis-pocket" structures. | nih.gov |

| 3,5-Difluorophenyl | Suzuki-Miyaura Coupling | Introduces electron-withdrawing groups, modifies electronic properties. | nih.gov |

| Phenothiazine-ethynyl | Sonogashira Coupling | Increases fluorescence quantum yield. | nih.gov |

| PEG chains | Amide Coupling | Increases hydrophilicity. |

β-Pyrrole Position Modifications

The eight β-pyrrole positions on the porphyrin core offer another avenue for functionalization. Direct modification of these positions on TPP can be challenging due to their lower reactivity compared to the meso-positions. However, strategies have been developed to introduce a wide range of substituents.

A common approach is the halogenation of the β-positions, typically with N-bromosuccinimide (NBS) or other halogenating agents, to produce octabromo-meso-tetraphenylporphyrin. These halogenated porphyrins serve as versatile platforms for subsequent nucleophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups. Another important modification is the introduction of a formyl group via the Vilsmeier-Haack reaction, which provides a reactive handle for a multitude of further transformations, including Wittig reactions and the formation of chalcone-type derivatives. mdpi.com These modifications can dramatically alter the planarity of the porphyrin macrocycle, leading to saddle-shaped distortions that influence its spectral and electrochemical properties.

| Modification | Reagents/Method | Intermediate/Product | Effect | Reference |

| Bromination | N-Bromosuccinimide (NBS) | β-Octabromo-TPP | Platform for further functionalization, introduces non-planarity. | |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | β-Formyl-TPP | Provides a reactive aldehyde for subsequent reactions. | mdpi.com |

| Vinylation | Wittig Reaction on β-Formyl-TPP | β-Vinyl-TPP | Extends π-conjugation. | mdpi.com |

Macrocycle Expansion and Contraction Methodologies

Beyond peripheral substitution, the fundamental tetrapyrrolic structure of the porphyrin can be chemically altered to create expanded or contracted porphyrinoids. These modifications lead to new macrocycles with unique coordination chemistry and dramatically different optical properties.

Macrocycle Contraction: Ring-contraction reactions can reduce the size of one of the pyrrole rings within the macrocycle. etsu.edu For example, oxidative cleavage of a β,β'-double bond of a porphyrin derivative can lead to a secochlorin, which can then undergo further reactions to form a ring-contracted system like an azeteoporphyrin. nih.gov These contracted porphyrins, such as subporphyrins which contain only three pyrrole rings, exhibit unique coordination properties and strained structures. nih.govrsc.org

Macrocycle Expansion: Conversely, ring-expansion methodologies can be used to insert atoms into the pyrrolic rings or the macrocyclic framework. nih.gov One approach involves the rearrangement of N-substituted porphyrins. Another strategy is the synthesis of porphyrin analogues from larger heterocyclic precursors. These "expanded porphyrins" can possess larger cavities capable of binding multiple metal ions or larger anions and often display strong absorption in the near-infrared (NIR) region of the spectrum. nih.gov

π-Extension through Fusion with Aromatic Systems

Extending the π-electron system of the porphyrin core by fusing it with other aromatic systems is a powerful strategy to modulate its optoelectronic properties. This expansion of conjugation typically leads to significant red-shifts in the absorption spectra, which is desirable for applications in photochemistry and materials science. nih.gov

One approach involves the incorporation of fused benzene (B151609) rings onto the porphyrin macrocycle. nih.gov For instance, a thiophene (B33073) precursor bearing a fused bicyclo[2.2.2]octadiene ring has been utilized to create porphyrins with an ABAB-type structure, where benzene rings are fused to the periphery. nih.gov This method allows for the fine-tuning of the porphyrin's optical properties. Another strategy to achieve endocyclic extension of the π-conjugated system involves inducing the flipping of a confused pyrrole ring within the macrocycle, as demonstrated in N-confused tetraphenylporphyrin (B126558) derivatives. nih.gov This structural modification directly impacts the tu.ac.thannulenic π-conjugated pathway, altering the electronic and absorption characteristics of the molecule. nih.gov Such extended porphyrins and their metallated forms, including potential lead(II) complexes, are of interest for their unique electronic communication and photophysical behaviors.

Introduction of Specific Functional Groups (e.g., Formyl, Vinyl, Ethynyl, Nitro)

The introduction of functional groups at the meso- or β-positions of the tetraphenylporphyrin macrocycle is a fundamental approach to creating versatile synthons for more complex molecular architectures.

Formyl Group Introduction

The formylation of meso-tetraarylporphyrins is a key method for introducing a reactive aldehyde functionality. The Vilsmeier-Haack reaction is one of the most efficient protocols for this purpose, typically introducing a formyl group at a β-pyrrolic position. nih.govnih.govnih.gov

Due to the acidic conditions of the Vilsmeier reaction, metal complexes that are resistant to demetallation, such as those of Ni(II) or Cu(II), are commonly used as substrates. nih.gov The reaction of Cu(II)TPP or Ni(II)TPP with a Vilsmeier reagent (e.g., prepared from POCl₃ and DMF) leads to the corresponding β-formylporphyrin metal complex. nih.gov Obtaining the free-base 2-formyl-5,10,15,20-tetraphenylporphyrin requires a specific workup. A highly efficient, multi-gram scale synthesis involves treating the intermediate iminium salt from the Vilsmeier reaction on Cu(II)TPP with concentrated sulfuric acid to achieve demetallation, followed by basic hydrolysis to yield the desired free-base formylporphyrin. nih.govresearchgate.net This sequence avoids the formation of byproducts that can occur when the formyl group itself is subjected to acidic conditions. researchgate.net The formyl group serves as a crucial building block, enabling further modifications such as conversion to vinyl and ethynyl groups. nih.gov

| Substrate | Reagent | Conditions | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| Ni(II)TPP | POCl₃/DMF | Not specified | β-Formyl-Ni(II)TPP | Not specified | nih.gov |

| Co(II)TPP | POCl₃/DMF | Not specified | 2-Formyl-5,10,15,20-tetraphenylporphyrin (Free Base) | 65% | nih.gov |

| Cu(II)TPP | POCl₃/DMF, then H₂SO₄, then base | Not specified | 2-Formyl-5,10,15,20-tetraphenylporphyrin (Free Base) | 95% | nih.govresearchgate.net |

Vinyl and Ethynyl Group Introduction

The vinyl group is a valuable functional moiety that can be introduced onto the porphyrin ring, often by transformation of a formyl group. The Wittig and Grignard reactions are standard methods for converting meso-formylporphyrins into meso-vinylporphyrins. nih.gov The resulting vinyl-substituted porphyrin possesses a carbon-carbon double bond that is susceptible to further chemical transformations, including electrophilic additions and cross-coupling reactions. nih.gov

The vinyl substituent can be further converted into an ethynyl group. nih.gov The meso-ethynyl group is of particular interest because the triple bond's geometry allows it to be coplanar with the porphyrin macrocycle. nih.gov This coplanarity facilitates strong π-electron conjugation and efficient electronic communication across the molecule, a distinct advantage over more sterically hindered groups like vinyl or phenyl. nih.gov This property is highly valued for constructing extended, conjugated molecular systems for applications in molecular electronics and nonlinear optics. nih.gov

Nitro Group Introduction

The nitration of meso-tetraphenylporphyrin is a well-established method for introducing the versatile nitro group, which can be readily converted into other functionalities like amines. semanticscholar.org20.210.105 The site of nitration—either the β-pyrrolic positions or the para-positions of the meso-phenyl rings—can be controlled by the choice of nitrating agent and reaction conditions. rsc.orgresearchgate.net

Nitration of meso-Phenyl Rings: Electrophilic nitration of the free-base TPP often occurs on the meso-phenyl rings. rsc.org An improved method for regioselective nitration at the para-position of the phenyl groups uses sodium nitrite (B80452) (NaNO₂) in the presence of trifluoroacetic acid (TFA). 20.210.105 The degree of nitration (from mono- to tri-nitration) can be controlled by the amount of NaNO₂ and the reaction time. 20.210.105 Using nitronium tetrafluoroborate (B81430) ([NO₂]BF₄) in CH₂Cl₂ also provides a controllable, chromatography-free route to mono-, bis-, and tris(4-nitrophenyl)porphyrins in high yields. semanticscholar.org

Nitration of β-Pyrrolic Positions: In contrast, the nitration of TPP metal complexes, or free-base TPP under specific conditions, can lead to substitution at the β-pyrrolic positions. rsc.org For example, reacting Cu(II)TPP with copper(II) nitrate (B79036) (Cu(NO₃)₂) and acetic anhydride (B1165640) results in β-nitro substituted porphyrins. tu.ac.thrsc.org Similarly, the reaction of free-base TPP derivatives bearing electron-withdrawing groups with fuming nitric acid in chloroform (B151607) has been shown to result in β-nitration, a reactivity mode not previously described for free-base porphyrins. rsc.orgrsc.org

| Substrate | Nitrating Agent | Solvent/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| TPP (Free Base) | NaNO₂ / TFA | Not specified | meso-Tetra(4-nitrophenyl)porphyrin derivatives | 20.210.105 |

| TPP (Free Base) | [NO₂]BF₄ | CH₂Cl₂ | Mono-, bis-, and tris(4-nitrophenyl)porphyrins | semanticscholar.org |

| TPP-derivatives (Free Base) | Fuming HNO₃ | CHCl₃ | β-Nitro-TPP derivatives | rsc.orgrsc.org |

| Cu(II)TPP | Cu(NO₃)₂ / Acetic Anhydride | CHCl₃ | β-Nitro-Cu(II)TPP | tu.ac.thrsc.org |

| Zn(II)TPP | Thallium(III) nitrate or Cerium(IV) ammonium (B1175870) nitrate | Not specified | β-Nitro-TPP (free base) | rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Electronic Absorption and Emission Spectroscopy Investigations

Electronic spectroscopy, which encompasses absorption and emission techniques, provides profound insights into the electronic structure and excited-state dynamics of molecules. For meso-Tetraphenylporphyrin-Pb(II), these methods reveal the intricate interplay between the porphyrin macrocycle and the central lead ion.

Soret and Q-Band Analysis for Electronic Structure Probing

The electronic absorption spectrum of meso-Tetraphenylporphyrin-Pb(II) is characterized by two main features, typical of porphyrins: the intense Soret band (or B band) in the near-UV region and the weaker Q-bands in the visible region. dtic.milresearchgate.net The Soret band arises from a strong electronic transition to the second excited singlet state (S2), while the Q-bands correspond to the transition to the first excited singlet state (S1). dtic.mil

In metalloporphyrins, the number and position of the Q-bands are sensitive to the symmetry of the molecule. For meso-Tetraphenylporphyrin-Pb(II), the insertion of the lead ion into the porphyrin core generally leads to a simplification of the Q-band structure compared to the free-base tetraphenylporphyrin (B126558) (H₂TPP). This is due to the increased symmetry of the metalloporphyrin. The spectrum typically shows a strong Soret band and two less intense Q-bands. The exact positions of these bands can be influenced by the solvent and the specific crystalline form of the compound.

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent/Conditions |

|---|---|---|---|

| meso-Tetraphenylporphyrin-Pb(II) | ~418 | ~515, ~550 | Not specified |

| H₂TPP | ~419 | ~515, ~549, ~593, ~649 | Dichloromethane (B109758) |

| [PdTPPS]4- | ~415 | ~520 | Aqueous solution |

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy is a powerful tool for probing the first singlet excited state (S1) of molecules. While free-base porphyrins and many of their metallo-derivatives exhibit fluorescence, the presence of heavy atoms like lead can significantly quench this emission. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing from the singlet excited state to the triplet state, thereby reducing the fluorescence quantum yield. nih.gov

For meso-Tetraphenylporphyrin-Pb(II), the fluorescence is expected to be very weak. The study of related heavy metal porphyrins, such as those containing palladium, shows that while fluorescence is diminished, it can still be detected and provides valuable information about the S1 state. nih.gov The position of the emission peak(s) is typically a mirror image of the Q-band absorption.

Time-Resolved Emission Spectroscopy for Excited State Lifetimes

Time-resolved emission spectroscopy measures the decay of the excited state population over time, providing direct information about the excited-state lifetimes. For meso-Tetraphenylporphyrin-Pb(II), this technique is crucial for quantifying the impact of the heavy lead atom on the excited-state dynamics.

Due to the efficient intersystem crossing induced by the lead atom, the lifetime of the first singlet excited state (S1) is expected to be extremely short, likely in the picosecond or even femtosecond regime. nih.gov In contrast, the lifetime of the first triplet state (T1) is anticipated to be significantly longer, potentially on the microsecond timescale. nih.gov Studies on similar heavy metal porphyrins have utilized techniques like fluorescence up-conversion and transient absorption spectroscopy to measure these ultrafast processes. nih.govacs.org For instance, in meso-pyridyl porphyrins, the S2 state lifetime was found to be around 80 ± 20 fs. nih.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly sensitive to molecular structure, bonding, and symmetry, providing a detailed fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. thermofisher.comyoutube.com In meso-Tetraphenylporphyrin-Pb(II), the FTIR spectrum will exhibit characteristic vibrational modes of the porphyrin macrocycle and the phenyl substituents. The insertion of the lead atom into the porphyrin core perturbs the vibrational frequencies of the macrocycle compared to the free-base H₂TPP.

Key vibrational bands in the FTIR spectrum include:

N-H stretching: The absence of the N-H stretching vibration (typically around 3300-3400 cm⁻¹) is a clear indication of the metalation of the porphyrin.

C-H stretching: Aromatic C-H stretching vibrations from the phenyl groups and the porphyrin macrocycle are observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching: These vibrations of the porphyrin skeleton appear in the 1400-1600 cm⁻¹ region.

Pyrrole (B145914) breathing and deformation modes: These are found at lower frequencies and are sensitive to the metalation state.

The specific frequencies of these vibrations can provide information about the planarity of the porphyrin ring and the strength of the metal-nitrogen bonds.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. researchgate.net It is particularly useful for studying the symmetric vibrations of the porphyrin macrocycle. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations coupled to that electronic transition. rsc.org

For meso-Tetraphenylporphyrin-Pb(II), resonance Raman spectra obtained by exciting into the Soret or Q-bands can reveal detailed information about the geometry changes that occur upon electronic excitation. The Raman spectrum is typically characterized by several strong bands corresponding to the in-plane skeletal modes of the porphyrin core. The frequencies of these modes are sensitive to the size and electronic properties of the central metal ion. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Present in both H₂TPP and its Pb(II) complex. |

| N-H Stretch | 3300 - 3400 | Absent in meso-Tetraphenylporphyrin-Pb(II). |

| C=C and C=N Stretch | 1400 - 1600 | Sensitive to metalation and macrocycle conformation. |

| Low-frequency modes | < 500 | Sensitive to porphyrin ring structure alterations. nih.gov |

Nuclear Magnetic Resonance Spectroscopic Probing

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the molecular structure and dynamics of meso-Tetraphenylporphyrin-Pb(II) in solution.

¹H NMR for Structural Confirmation and Molecular Interactions

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in confirming the successful synthesis and purity of meso-Tetraphenylporphyrin-Pb(II). The highly symmetric nature of the TPP ligand, when complexed with a metal, results in a simplified and predictable ¹H NMR spectrum. ulisboa.pt The large diatropic ring current of the porphyrin macrocycle significantly influences the chemical shifts of the protons. nih.gov Protons located on the periphery of the macrocycle, such as the β-pyrrolic protons and the phenyl protons, are shifted downfield, while any protons situated inside the ring would be shifted upfield. nih.gov

In a typical ¹H NMR spectrum of a metallated tetraphenylporphyrin, the β-pyrrolic protons appear as a sharp singlet, a hallmark of the D₄h symmetry of the complex. ulisboa.pt The protons of the phenyl groups typically appear as multiplets, with their chemical shifts influenced by the electronic effects of the central metal ion and any interactions with the solvent or other molecules in solution. ulisboa.ptresearchgate.net For instance, the ortho, meta, and para protons of the phenyl rings can often be distinguished, providing detailed information about the electronic environment of the molecule. ulisboa.pt

The chemical shifts observed in the ¹H NMR spectrum of meso-Tetraphenylporphyrin-Pb(II) can be compared to those of the free-base porphyrin (H₂TPP) to understand the effect of lead insertion. The absence of the upfield N-H proton signal (typically around -2 to -3 ppm in H₂TPP) is a clear indicator of successful metallation. nih.govrsc.org Furthermore, subtle shifts in the positions of the β-pyrrolic and phenyl proton resonances can provide insights into the coordination geometry and the nature of the lead-porphyrin bond.

Advanced NMR Techniques for Atropisomerism Studies

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a well-documented phenomenon in ortho-substituted meso-tetraphenylporphyrins. worldscientific.com While meso-Tetraphenylporphyrin-Pb(II) itself is not typically subject to atropisomerism due to the unsubstituted phenyl groups, the principles and advanced NMR techniques used to study this phenomenon are relevant to the broader class of tetraarylporphyrins.

In cases where substituted phenyl groups are present, the rotation around the meso-carbon to phenyl-carbon bond can be hindered, leading to the existence of stable rotational isomers, or atropisomers. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, NOESY) and variable temperature (VT) NMR, are invaluable for the identification and characterization of these atropisomers. worldscientific.comnih.gov

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, helping to assign the complex multiplets of the phenyl rings in different atropisomers. NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons, which is crucial for determining the relative spatial orientation of the phenyl groups and thus identifying the specific atropisomer (e.g., αααα, αααβ, ααββ, αβαβ). nih.gov

Variable Temperature (VT) NMR: VT-NMR experiments can be used to study the dynamics of atropisomer interconversion. By monitoring the coalescence of NMR signals as the temperature is increased, the energy barrier to rotation can be determined. This provides quantitative information about the rotational hindrance and the stability of the atropisomers.

While not directly applicable to the parent meso-Tetraphenylporphyrin-Pb(II), the study of atropisomerism in its derivatives using these advanced NMR techniques provides a deeper understanding of the conformational flexibility and structural diversity within this class of compounds.

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction techniques provide definitive information about the three-dimensional structure of meso-Tetraphenylporphyrin-Pb(II) in the solid state, offering insights into its coordination geometry and packing arrangements.

Single Crystal X-ray Diffraction for Coordination Geometry

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline compounds. For meso-Tetraphenylporphyrin-Pb(II), this technique can reveal the exact coordination environment of the lead(II) ion within the porphyrin macrocycle. mdpi.com Key structural parameters that can be determined include:

Coordination Number and Geometry: The number of atoms directly bonded to the lead ion and their spatial arrangement. Lead(II) complexes can exhibit a range of coordination numbers and geometries, and single crystal X-ray diffraction can unambiguously determine if the geometry is, for example, square pyramidal or has a more complex arrangement. researchgate.netnih.govresearchgate.net

Bond Lengths and Angles: Precise measurements of the Pb-N bond lengths and the bond angles within the coordination sphere provide insight into the strength and nature of the metal-ligand interactions. mdpi.com

Planarity of the Porphyrin Macrocycle: The analysis can determine the extent to which the porphyrin ring is distorted from planarity upon coordination with the lead ion.

Position of the Metal Ion: It can be determined if the lead ion sits (B43327) within the plane of the four nitrogen atoms or is displaced out of the plane, which is common for larger metal ions.

The growth of single crystals of sufficient quality for X-ray diffraction can be challenging but is crucial for obtaining this detailed structural information. nih.govnih.gov

Powder X-ray Diffraction for Material Phase Identification

Powder X-ray diffraction (PXRD) is a valuable technique for identifying the crystalline phases of a material and assessing its purity. For meso-Tetraphenylporphyrin-Pb(II), PXRD can be used to:

Confirm the Crystalline Nature: The presence of sharp peaks in the diffraction pattern indicates a crystalline material.

Identify the Crystalline Phase: The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice. This pattern serves as a "fingerprint" for the compound and can be compared to simulated patterns from single crystal data or to patterns of known phases to confirm the identity of the bulk material.

Assess Purity: The absence of peaks corresponding to starting materials or other crystalline impurities confirms the phase purity of the synthesized meso-Tetraphenylporphyrin-Pb(II).

PXRD is a relatively quick and non-destructive technique that is essential for routine characterization of polycrystalline samples of meso-Tetraphenylporphyrin-Pb(II).

Mass Spectrometric and Elemental Analysis Techniques

Mass spectrometry and elemental analysis are complementary techniques that provide crucial information about the molecular weight and elemental composition of meso-Tetraphenylporphyrin-Pb(II).

Mass Spectrometry: This technique is used to determine the mass-to-charge ratio (m/z) of ionized molecules, thereby providing the molecular weight of the compound. For meso-Tetraphenylporphyrin-Pb(II), mass spectrometry can:

Confirm the Molecular Weight: The detection of a molecular ion peak corresponding to the calculated molecular weight of C₄₄H₂₈N₄Pb provides strong evidence for the formation of the complex. porphyrin-laboratories.com

Identify Fragmentation Patterns: Depending on the ionization technique used (e.g., MALDI, ESI), fragmentation patterns can be observed, which can provide additional structural information.

Elemental Analysis: This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. For meso-Tetraphenylporphyrin-Pb(II), elemental analysis is used to:

Verify the Empirical Formula: The experimentally determined percentages of C, H, and N are compared to the calculated values for the chemical formula C₄₄H₂₈N₄Pb. researchgate.netmdpi.com A close agreement between the experimental and calculated values confirms the purity and elemental composition of the synthesized compound.

Together, mass spectrometry and elemental analysis provide definitive confirmation of the identity and purity of meso-Tetraphenylporphyrin-Pb(II).

Coordination Chemistry and Structural Dynamics of Meso Tetraphenylporphyrin Pb Ii

Lead(II) Coordination Environment and Macrocycle Distortion

The coordination environment of the lead(II) ion in meso-tetraphenylporphyrin is fundamentally different from that of smaller metal ions. This difference is primarily driven by the large ionic radius of Pb(II), which prevents its accommodation within the plane of the four coordinating nitrogen atoms of the porphyrin core.

Out-of-Plane Displacement of the Lead(II) Center

A defining characteristic of PbTPP is the significant displacement of the lead(II) cation from the mean plane of the porphyrin macrocycle. Due to its large ionic radius, estimated to be around 119 pm, the Pb(II) ion cannot fit into the central cavity of the porphyrin ring. wsu.edu This results in the formation of a "sitting-atop" (SAT) or "out-of-plane" (OOP) complex, where the metal ion is positioned above the plane of the four nitrogen atoms (N4). porphyrin-laboratories.com This out-of-plane displacement is a common feature for metalloporphyrins with large metal ions, where the critical radius for a metal to be accommodated in-plane is approximately 75-90 pm. porphyrin-laboratories.com In on-surface studies of Pb(TPP) on Au(111), it has been observed that in situ metalation exclusively leads to configurations where the Pb atom is directed away from the surface. acs.orgrsc.org

Influence of Ionic Radius on Porphyrin Core Conformation

The large ionic radius of Pb(II) is the primary cause of the significant distortion of the porphyrin macrocycle. To accommodate the out-of-plane metal ion, the porphyrin ring itself must deform. This distortion is a key feature of the structural chemistry of lead(II) porphyrins. wsu.edu The stability of the lead-porphyrin complex is directly affected by the ionic radius of the lead metal, which necessitates its out-of-plane position. wsu.edu In studies of various metalloporphyrins, it has been shown that larger metals generally lead to a decrease in the conformational distortion of the macrocycle, which is accompanied by changes in bond lengths and angles. acs.org However, in the case of Pb(II), its size is so substantial that it forces a significant out-of-plane conformation.

Structural Analysis of Lead(II) Porphyrin Complexes

Structural analyses of lead(II) porphyrin complexes consistently show the lead atom situated out of the porphyrin plane. Computational studies using Density Functional Theory (DFT) have calculated the angle between the lead metal and the porphyrin plane, confirming that the metal ion is located far from the porphyrin plane. wsu.edu For a series of lead(II) porphyrin derivatives, the angle between the lead metal and the porphyrin plane was found to be approximately 27.87°. wsu.edu The average bond length between lead and the porphyrin nitrogen atoms (Pb-N) is another important structural parameter. wsu.edu The coordination environment of lead(II) can be flexible, with coordination numbers ranging from 5 to 8, often exhibiting hemidirected or holodirected geometries. rsc.org In sulfur-rich environments, lead(II) has been shown to favor a three-coordinate trigonal pyramidal geometry over a four-coordinate one. rsc.org

| Complex | Pb-Plane Angle (°) | Average Pb-N Bond Length (Å) | Reference |

|---|---|---|---|

| Pb-TDMImP | 27.87 | - | wsu.edu |

| (5,10,15,20-tetra-N-propylporphinato)lead(II) | Described as a "roof" porphyrin due to distortion | nih.gov |

Axial Ligation Studies and Ligand Exchange Processes

The out-of-plane position of the lead(II) ion in PbTPP influences its ability to bind axial ligands. While smaller, in-plane metal ions in porphyrins can readily coordinate one or two axial ligands, the accessibility of the coordination site on the Pb(II) ion is different.

Studies on other metalloporphyrins have shown that axial ligation is a key factor in their chemistry, affecting their electronic and photophysical properties. For instance, the binding of axial ligands to iron(II) tetraphenylporphyrin (B126558) complexes has been studied extensively, revealing the influence of the ligand on the electronic structure and reactivity of the metal center. acs.org In ruthenium(II) tetraphenylporphyrin complexes, the kinetics of axial ligand exchange have been determined using variable-temperature NMR. nsf.gov

For Pb(II) porphyrins, the electrophilic exchange-reaction kinetics have been investigated, providing insights into the lability of these complexes. acs.org The large out-of-plane displacement of the Pb(II) ion can make the coordination of additional ligands sterically hindered on the side of the porphyrin macrocycle. However, the exposed face of the lead ion is available for coordination. On-surface studies have shown that nitrate (B79036) anions can act as axial ligands to the Pb(II) ions in a tetra-4-pyridylporphyrin network. researchgate.net The kinetics of ligand exchange are crucial for understanding the reactivity of these complexes. In general, out-of-plane metalloporphyrins exhibit kinetically labile behavior. wsu.edu

Supramolecular Interactions and Assembly Mechanisms Involving Pb(II) Porphyrins

The unique structural features of Pb(II) porphyrins, particularly their non-planar conformation, play a significant role in their supramolecular chemistry and self-assembly behavior. These interactions are driven by a combination of forces, including π-π stacking, van der Waals forces, and coordination bonding.

Self-Assembly Principles of Lead(II) Porphyrin Systems

The self-assembly of porphyrin-based systems is a powerful strategy for the construction of well-defined nanoarchitectures. For Pb(II) porphyrins, the out-of-plane structure can influence how the molecules pack in the solid state and in solution. In a notable example, Pb(II) ions have been used to connect tetra-4-pyridylporphyrin units into infinite two-dimensional sheets. researchgate.net In this structure, nitrate anions are coordinated axially to the lead ions. researchgate.net These porphyrinic layers can then sandwich fullerene molecules, demonstrating the potential for creating complex, pillared metal-organic frameworks. researchgate.net The interlayer spacing in these structures is determined by the size of the intercalated guest molecules. researchgate.net The self-assembly process is a hierarchical one, where initial molecular recognition and coordination events lead to the formation of larger, ordered structures. rsc.org The interplay between metal-ligand coordination and other non-covalent interactions, such as π-π stacking, is crucial for the formation of robust and structurally diverse materials.

| System | Assembly Motif | Interlayer Spacing (Å) | Key Interactions | Reference |

|---|---|---|---|---|

| H₂TpyP⋅Pb(NO₃)₂ with C₆₀ | Infinite 2D sheets of porphyrins linked by Pb(II) ions, with intercalated C₆₀ | 12.1 | Pb-N coordination, axial ligation of nitrate, van der Waals forces with fullerene | researchgate.net |

Host-Guest Interactions and Complexation Studies

The large, somewhat flexible, and electron-rich cavity of the porphyrin macrocycle, along with the accessible axial coordination sites of the central metal ion, makes metalloporphyrins exceptional hosts in supramolecular chemistry. In the case of meso-tetraphenylporphyrin-Pb(II) (Pb(II)TPP), the lead(II) ion, with its d¹⁰s² electronic configuration and relatively large ionic radius, sits (B43327) slightly out of the porphyrin plane, making it readily available for interaction with a variety of guest molecules. This section explores the host-guest interactions and complexation studies involving the Pb(II)TPP scaffold, focusing on the coordination of guest ligands to the lead center.

The coordination chemistry of lead(II) porphyrins is influenced by the out-of-plane position of the Pb(II) ion, which creates a selective binding pocket. Studies on crowned porphyrins, where a crown-ether is covalently linked to the porphyrin, have shown that this structural feature can induce side-selectivity for the coordination of lead(II) outside the porphyrin cavity. nih.gov This highlights the accessibility of the lead ion for forming complexes with external ligands.

While specific quantitative binding studies for simple guest molecules with Pb(II)TPP are not extensively documented in the literature, the principles of such interactions can be inferred from related systems and the known coordination preferences of lead(II). The interaction of Pb(II)TPP with various surfaces has been investigated. For instance, on a Au(111) surface, Pb(II)TPP monolayers can be formed, and in situ metalation results in configurations where the lead atom is directed away from the surface, which would facilitate its interaction with potential guest molecules from the gas or liquid phase. rsc.org

The host-guest chemistry of metalloporphyrins is often dominated by the axial coordination of Lewis basic ligands to the central metal ion. For other metallotetraphenylporphyrins, this phenomenon is well-documented. For example, iron(II) tetraphenylporphyrin readily binds ligands such as imidazoles, and these interactions are crucial for its catalytic activity. nih.gov Similarly, zinc(II) tetraphenylporphyrin (Zn(II)TPP) forms stable complexes with a variety of N-donor ligands, and these interactions can be monitored by spectroscopic techniques. acs.org

In the absence of direct experimental data for Pb(II)TPP, we can look at analogous systems to understand the potential for complexation. The interaction of pyridine-substituted tetrathiafulvalene (B1198394) derivatives with Pb²⁺ ions has been shown to result in the formation of coordination complexes, indicating a favorable interaction between lead(II) and pyridine (B92270) nitrogen atoms. nih.gov This suggests that pyridine and its derivatives are likely to be effective guests for the Pb(II)TPP host. The solubility of meso-tetraphenylporphine-Pb(II) in pyridine further supports the notion of a significant interaction between the two species. porphyrin-laboratories.com

The table below presents data from analogous metalloporphyrin systems to illustrate the types of interactions and the spectroscopic changes that can be expected upon complexation of a guest molecule with Pb(II)TPP.

Table 1: Analogous Host-Guest Complexation Data for Metallotetraphenylporphyrins

| Host | Guest Molecule | Method of Study | Key Findings | Reference |

| Iron(II)TPP | Imidazole | Spectroelectrochemistry | Strong complexation observed, leading to a positive shift in the oxygen reduction potential. | nih.gov |

| Zinc(II)TPP | Various N-donor ligands | Visible Absorption Spectra | Influence of axial ligands on the visible absorption spectra, indicating complex formation. | acs.org |

| Silicon(IV)(TPP) | Pyridine | X-ray Diffraction | Formation of a six-coordinate complex with two axially coordinated pyridine molecules. | porphyrin-laboratories.com |

These examples demonstrate that the electronic and structural properties of the metalloporphyrin are significantly perturbed upon guest binding. It is reasonable to expect that the complexation of a Lewis basic guest, such as pyridine or imidazole, to the lead(II) center in Pb(II)TPP would result in similar observable changes in its spectroscopic and electrochemical properties. The study of such host-guest systems is fundamental to the development of porphyrin-based sensors, catalysts, and functional materials.

Electronic Structure and Photophysical Research Investigations

Electronic Transitions and Excited State Dynamics

The absorption of light by meso-Tetraphenylporphyrin-Pb(II) (PbTPP) initiates a cascade of photophysical processes. The dynamics of its excited states are largely dictated by the presence of the heavy lead atom, which significantly influences the pathways of energy dissipation.

The electronic absorption spectra of porphyrins are famously explained by Gouterman's four-orbital model. acs.orgnih.gov This model considers the transitions between two Highest Occupied Molecular Orbitals (HOMOs), designated a₁ᵤ and a₂ᵤ, and a pair of degenerate Lowest Unoccupied Molecular Orbitals (LUMOs), designated e₉. acs.orgnih.gov These transitions give rise to the characteristic intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. acs.orgnih.gov

In metalloporphyrins, the nature of the central metal ion can perturb these orbitals and introduce new transitions. acs.orgnih.gov Pb(II) porphyrins are classified as "p-type hyperporphyrins". acs.org This classification arises because the filled p-orbitals of the lead ion can engage in charge transfer transitions with the porphyrin ring. acs.orgnih.gov Specifically, metal-to-ligand charge transfer (MLCT) transitions, described as a₂ᵤ(npz) (metal) → e₉(π*) (ring), can occur. acs.org These MLCT transitions result in additional absorption bands and significant redshifts in the spectrum compared to "normal" metalloporphyrins like Zn(II)TPP. acs.org

Following photoexcitation to a singlet excited state (S₁), the PbTPP molecule can relax through several pathways. The most significant of these for heavy metal porphyrins is intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). acs.org The presence of the lead atom dramatically enhances the rate of ISC due to the "heavy-atom effect". nih.govresearchgate.net This effect stems from the large spin-orbit coupling constant of the heavy lead nucleus, which facilitates the formally forbidden spin-flip required for the S₁ → T₁ transition. rsc.orgacs.org Consequently, the fluorescence quantum yield of PbTPP is expected to be very low, as the rapid and efficient ISC process outcompetes fluorescence. rsc.org The triplet state lifetimes for heavy metal porphyrins like those with Pd and Hg have been shown to decrease as the spin-orbital coupling constant of the metal ion increases. rsc.org

Internal conversion (IC) is another non-radiative decay pathway, from S₁ to the ground state (S₀). While ISC is the dominant non-radiative pathway for PbTPP, IC is a competing process. nih.gov The rate of internal conversion has been found to be larger for zinc chelates compared to free-base porphyrins, highlighting that the central metal plays a complex role in all decay channels. nih.gov For PbTPP, the extremely efficient ISC ensures that the triplet quantum yield (Φ_T_) is high, approaching unity.

Energy Transfer Mechanisms and Singlet Oxygen Generation Research

The efficiently populated triplet state of PbTPP is crucial for its role in energy transfer processes, particularly in the generation of singlet oxygen.

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between a "donor" molecule in an excited state and an "acceptor" molecule. nih.govyoutube.com The efficiency of this process is acutely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. nih.govyoutube.com Porphyrins can act as either donors or, more commonly, as efficient acceptors in FRET systems due to their strong absorption in the visible spectrum. nih.gov While FRET is a widely used technique to study molecular interactions and conformations, specific studies detailing meso-Tetraphenylporphyrin-Pb(II) as a component in a FRET pair are not prominently featured in the reviewed literature. However, the general principles suggest its strong Q-band absorption would make it a viable FRET acceptor. nih.govrsc.org

A key application of porphyrins with high triplet quantum yields is photosensitization, particularly for the production of singlet oxygen (¹O₂). nih.gov This occurs via a Type II photosensitization mechanism. After the photosensitizer (PbTPP) is excited and undergoes efficient intersystem crossing to its triplet state (³PbTPP*), it can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. nih.govnih.gov This energy transfer results in the de-excitation of the photosensitizer back to its ground state and the promotion of oxygen to its highly reactive singlet state (¹O₂).

The quantum yield of singlet oxygen generation (Φ_Δ_) is directly related to the efficiency of intersystem crossing. Given the pronounced heavy-atom effect of lead, PbTPP is expected to be a highly efficient photosensitizer for ¹O₂ production. researchgate.net For comparison, the singlet oxygen quantum yield for the free-base H₂TPP is approximately 0.55-0.60, and for ZnTPP it is around 0.68. nih.govrsc.orgdcu.ie While a specific value for PbTPP is not available in the surveyed literature, the principles of heavy-atom effects suggest its Φ_Δ_ would be very high.

Influence of Substituents and Metal Center on Photophysical Pathways

The photophysical characteristics of meso-Tetraphenylporphyrin-Pb(II) are a composite of effects from the porphyrin macrocycle, the meso-phenyl substituents, and, most critically, the central lead ion.

The introduction of substituents on the four peripheral phenyl groups can tune the electronic properties of the porphyrin. nih.gov Electron-donating or electron-withdrawing groups alter the energy levels of the frontier molecular orbitals, which can shift the absorption and emission spectra and modify the redox potentials of the molecule. nih.govresearchgate.net

The central metal ion, however, exerts the most dominant influence on the photophysical pathways. researchgate.net The effect of the Pb(II) ion can be understood by comparing it to other metalated tetraphenylporphyrins:

Diamagnetic Light Metals (e.g., Zn(II)): These complexes typically exhibit both fluorescence and phosphorescence. Their ISC rates are significant but still allow for radiative decay from the singlet state. nih.gov

Paramagnetic Metals (e.g., Cu(II)): These open-shell metals introduce additional and very rapid deactivation pathways through coupling with the metal-centered d-electrons, leading to extremely fast (femtosecond to picosecond) relaxation and quenching of both fluorescence and phosphorescence. mdpi.com

Diamagnetic Heavy Metals (e.g., Pd(II), Pt(II), Pb(II)): In these complexes, the intense spin-orbit coupling introduced by the heavy metal completely dominates the excited-state dynamics. rsc.org This leads to a profound quenching of fluorescence and a massive enhancement of the intersystem crossing rate. researchgate.netrsc.org The fluorescence quantum yields for metal tetraphenylporphyrins have been shown to decrease systematically with the increasing spin-orbital coupling constant of the central metal ion. rsc.org Therefore, for PbTPP, fluorescence is negligible, the ISC rate is extremely high, and the triplet state is populated with near-unity efficiency, making it an excellent triplet photosensitizer.

Photophysical Properties of Selected Metallo-Tetraphenylporphyrins

The following table summarizes and compares key photophysical properties of meso-Tetraphenylporphyrin (TPP) with different central metal ions to illustrate the trends discussed.

| Compound | Fluorescence Quantum Yield (Φ_f_) | Intersystem Crossing (ISC) Efficiency (Φ_T_) | Singlet Oxygen Quantum Yield (Φ_Δ_) | Primary Deactivation Pathway of S₁ | Key Feature |

|---|---|---|---|---|---|

| H₂TPP (Free-Base) | ~0.11 nih.gov | High | ~0.55 - 0.60 nih.gov | Fluorescence & ISC | Reference compound |

| Zn(II)TPP | ~0.03 nih.gov | ~0.88 nih.gov | ~0.68 dcu.ie | ISC & Fluorescence | Efficiently fluorescent and a good photosensitizer |

| Pd(II)TPP | Very Low | ~1.0 | High | ISC | Heavy-atom effect enhances ISC |

| Pb(II)TPP | Extremely Low (Expected) | ~1.0 (Expected) | Very High (Expected) | ISC | Pronounced heavy-atom effect and hyperporphyrin character acs.orgrsc.org |

Electrochemical Behavior and Redox Processes

Redox Potentials and Electron Transfer Pathways

The electrochemical behavior of metalloporphyrins like Pb(TPP) is typically characterized by a series of one-electron transfer steps. These redox processes can be centered on either the conjugated porphyrin macrocycle or the central metal ion. While specific redox potential values for Pb(TPP) in solution are not extensively documented in the reviewed literature, the general pathways can be described based on the behavior of other metallotetraphenylporphyrins.

The main electron transfer processes for metallotetraphenylporphyrins involve:

Oxidation: The first two oxidations are typically ring-based, involving the removal of electrons from the π-system of the porphyrin macrocycle. This leads to the formation of a π-radical cation ([P•]⁺) and then a dication ([P]²⁺).

Reduction: The first two reductions are also generally centered on the macrocycle, involving the addition of electrons to the π-system to form a π-radical anion ([P•]⁻) and then a dianion ([P]²⁻).

Metal-Centered Redox: The central metal ion can also undergo redox reactions. In the case of lead porphyrins, a Pb(IV)/Pb(II) couple is possible. Studies on the one- and two-electron oxidation of lead(II) tetrakis(N-methylpyridyl)porphyrins, a related water-soluble compound, suggest that the doubly oxidized species can be assigned as a lead(IV) porphyrin. Furthermore, on-surface chemistry studies have shown that the Pb(II) center in Pb(TPP) can be reduced to Pb(0) during demetalation processes on a gold surface. rsc.org

The general redox pathways are summarized in the table below. The exact potentials are highly dependent on the solvent, electrolyte, and the specific central metal.

Table 1: General Electrochemical Redox Pathways for Metallotetraphenylporphyrins

| Redox Process | Reaction | Description |

|---|---|---|

| First Oxidation | M(II)P ⇌ [M(II)P•]⁺ + e⁻ | Removal of an electron from the porphyrin π-system to form a π-radical cation. |

| Second Oxidation | [M(II)P•]⁺ ⇌ [M(II)P]²⁺ + e⁻ | Removal of a second electron from the porphyrin π-system to form a dication. |

| Metal Oxidation | M(II)P ⇌ M(III)P + e⁻ or M(II)P ⇌ M(IV)P + 2e⁻ | Oxidation of the central metal ion. For lead, a Pb(IV) state is conceivable. |

| First Reduction | M(II)P + e⁻ ⇌ [M(II)P•]⁻ | Addition of an electron to the porphyrin π-system to form a π-radical anion. |

| Second Reduction | [M(II)P•]⁻ + e⁻ ⇌ [M(II)P]²⁻ | Addition of a second electron to the porphyrin π-system to form a dianion. |

| Metal Reduction | M(II)P + e⁻ ⇌ M(I)P | Reduction of the central metal ion. |

Note: M represents the central metal, and P represents the porphyrin dianion. The sequence of metal- and ring-centered processes can vary.

Substituent Effects on Electrochemical Properties

The redox potentials of the tetraphenylporphyrin (B126558) macrocycle can be systematically tuned by introducing substituents onto the peripheral phenyl rings. While specific data for substituted Pb(TPP) derivatives is scarce, the general principles are well-established from studies on free-base TPP and other metallo-derivatives like those of zinc, copper, and ruthenium. bowdoin.edunih.govnih.gov

The electronic nature of the substituents directly influences the electron density of the porphyrin π-system, which in turn affects the ease of its oxidation and reduction. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), halogen (-Cl, -F), or formyl (-CHO) decrease the electron density on the porphyrin ring. This makes the ring more difficult to oxidize (shifting oxidation potentials to more positive values) and easier to reduce (shifting reduction potentials to less negative values). nih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density on the porphyrin ring. This makes the ring easier to oxidize (shifting oxidation potentials to less positive values) and more difficult to reduce (shifting reduction potentials to more negative values).

The position of the substituent also matters, with effects being most pronounced when the group is in close proximity to the porphyrin core, allowing for strong electronic communication. researchgate.net

Table 2: Expected Effect of Phenyl Ring Substituents on the Redox Potentials of the Pb(TPP) Macrocycle

| Substituent Type | Example Groups | Effect on Oxidation Potential (Eox) | Effect on Reduction Potential (Ered) |

|---|---|---|---|

| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Becomes less positive (easier to oxidize) | Becomes more negative (harder to reduce) |

| Electron-Withdrawing | -Cl, -Br, -CN, -NO₂, -CHO | Becomes more positive (harder to oxidize) | Becomes less negative (easier to reduce) |

This table illustrates general trends based on studies of other tetraphenylporphyrin complexes.

Electrochemistry in Sensing and Catalysis Research Contexts

The unique electrochemical properties of metalloporphyrins make them attractive candidates for applications in chemical sensing and electrocatalysis. The electrochemistry of Pb(TPP) and related materials is an emerging area of interest for catalytic applications.

Research has indicated that nanostructured materials and single-atom catalysts derived from lead-porphyrin precursors have potential as effective catalysts for the electrochemical reduction of small molecules like carbon dioxide (CO₂) and oxygen (O₂). rsc.org The exposed, out-of-plane Pb(II) center in the Pb(TPP) structure is thought to be a key feature, potentially providing a reactive site for substrate binding and activation. rsc.org The ability to support the redox couple Pb(IV)/Pb(II) is crucial for driving catalytic cycles in oxidation reactions.

In the broader context of porphyrin-based sensors, electrochemical methods are frequently used. nih.gov These sensors often rely on the principle that the binding of a target analyte to the porphyrin—either at the metal center or the macrocycle periphery—causes a measurable shift in its redox potentials. While specific sensor applications utilizing the electrochemistry of Pb(TPP) are not widely reported, the fundamental properties of porphyrins suggest potential in this area. For instance, novel porphyrin receptors have been designed to sense various anions through electrochemical potential shifts. mdpi.com

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a central method for studying the properties of metalloporphyrins, offering a balance between computational cost and accuracy. For heavy metal complexes like PbTPP, DFT calculations must account for relativistic effects, which are significant for the lead atom.

DFT calculations are crucial for determining the optimized geometry and understanding the electronic structure of PbTPP. In a notable study, the geometry of PbTPP was optimized using the PBE functional with a def2-TZVPP basis set for the lighter atoms (C, H, N) and a def2-ECP effective core potential for the lead atom to incorporate relativistic effects. rsc.org

The electronic structure of metalloporphyrins is largely defined by the Gouterman four-orbital model, which involves the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). osf.io In most metallotetraphenylporphyrins, the HOMOs are of a₁u and a₂u symmetry, and they are nearly degenerate. osf.io The LUMOs are a pair of degenerate e_g orbitals. The relative ordering of the a₁u and a₂u orbitals is influenced by the central metal ion and the substituents on the porphyrin ring. osf.io

For PbTPP adsorbed on a gold surface, DFT calculations have suggested a covalent interaction between the molecule and the substrate, involving the HOMO-2 orbital of the PbTPP complex. rsc.org This highlights the importance of considering the environment in theoretical predictions of electronic structure.

Table 1: Comparison of DFT Functionals and Basis Sets Used in Metalloporphyrin Studies

| Metal Center | DFT Functional | Basis Set | Key Findings | Reference |

| Pb(II) | PBE | def2-TZVPP (C, N, H), def2-ECP (Pb) | Optimized geometry and electronic structure on Au(111) surface. rsc.org | rsc.org |

| Zn(II) | B3LYP | 6-31G(d,p) | Investigated frontier orbital contributions to electronic transitions. osf.io | osf.io |

| Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Various | Not specified | General electronic structure and bonding in metalloporphyrins. | |

| Pt(II), Ir(III) | Various | Not specified | Investigated optical properties and phosphorescence spectra. |

Time-Dependent Density Functional Theory (TDDFT) is the primary computational method for investigating the excited states of molecules and simulating their electronic absorption spectra. cecam.org For porphyrins, TDDFT is used to interpret the characteristic Soret (or B) and Q bands in their UV-vis spectra. osf.io These bands arise from π-π* transitions within the porphyrin macrocycle. osf.io

While specific TDDFT studies on PbTPP are scarce in the literature, the general principles derived from studies on other metalloporphyrins are applicable. The intense Soret band is typically attributed to a transition to the second excited state (S₂), while the weaker Q bands correspond to transitions to the first excited state (S₁). osf.ioporphychem.com The energies and intensities of these bands are sensitive to the central metal, the solvent, and the peripheral substituents. nih.govnih.gov

TDDFT calculations on various metalloporphyrins have shown that the choice of the exchange-correlation functional is critical for accurately predicting the excitation energies. nih.govacs.org Hybrid functionals, such as B3LYP, and range-separated functionals, like CAM-B3LYP, have been shown to provide good agreement with experimental spectra for many porphyrin systems. nih.govacs.org For heavy elements like lead, the inclusion of relativistic effects and spin-orbit coupling in TDDFT calculations is important for an accurate description of the excited states.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational landscape of complex molecules like metalloporphyrins. nih.govumb.edu These simulations can provide insights into how the molecule's structure fluctuates over time in different environments.

Upon protonation, the porphyrin ring often adopts a saddle or ruffled conformation to accommodate the inner hydrogens. This distortion affects the conjugation of the π-system and, consequently, the electronic absorption spectrum, leading to red-shifted and often intensified Q bands. nih.gov MD simulations can be employed to explore the conformational space of protonated porphyrins and to understand the energetic landscape of these distorted structures.

Atropisomerism arises from hindered rotation around a single bond, leading to the existence of stable rotational isomers. In meso-tetraphenylporphyrins, rotation of the phenyl groups around the bond connecting them to the porphyrin core can be restricted, especially if the phenyl groups bear bulky ortho-substituents. nih.govworldscientific.com

Theoretical modeling, often in conjunction with experimental techniques like NMR spectroscopy, is used to study the rotational barriers and the relative stabilities of different atropisomers. nih.govnih.gov While atropisomerism is well-documented for many substituted tetraphenylporphyrins, theoretical studies specifically focused on the atropisomerism of PbTPP are not prevalent. The large size of the lead ion, which typically sits (B43327) out of the porphyrin plane, could influence the rotational barrier of the meso-phenyl groups and the preferred conformation of the atropisomers.

Frontier Orbital Analysis and Charge Distribution Studies

The frontier molecular orbitals, namely the HOMO and LUMO, are key to understanding a molecule's reactivity and electronic properties. researchgate.net In metalloporphyrins, the near-degeneracy of the a₁u and a₂u HOMOs makes their relative ordering a subject of significant interest, as it influences the electronic transitions and charge transfer properties. osf.io

The nature of the central metal ion plays a significant role in determining the energies and composition of the frontier orbitals. umb.edu For PbTPP, DFT calculations have been used to analyze its valence electronic structure, revealing the involvement of deeper orbitals like the HOMO-2 in interactions with substrates. rsc.org

A comprehensive search of available scientific literature did not yield specific theoretical vibrational spectroscopy data (Raman and IR) for the compound meso-Tetraphenylporphyrin-Pb(II). Consequently, the detailed research findings and data tables for the "" section, specifically subsection 7.4, could not be generated.

Computational studies, particularly those employing Density Functional Theory (DFT), are essential for predicting and interpreting the vibrational spectra of complex molecules like metalloporphyrins. dtic.milnih.govresearchgate.net These theoretical approaches allow for the calculation of vibrational frequencies and intensities, which aids in the assignment of bands observed in experimental Raman and Infrared (IR) spectra. nih.govdtic.mil The process typically involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates to obtain the vibrational modes. dtic.mil

For metalloporphyrins, these calculations can provide insights into the influence of the central metal ion on the vibrational modes of the porphyrin macrocycle. nih.govmdpi.com However, despite the availability of such studies for porphyrins containing other metals like iron, cobalt, manganese nih.gov, copper rsc.org, and zinc researchgate.net, specific published research with calculated Raman and IR data for the lead(II) analog, meso-Tetraphenylporphyrin-Pb(II), was not found in the performed search. Therefore, the requested data tables and detailed research findings for this specific compound cannot be provided.

Research Applications and Mechanistic Studies

Catalytic Research Methodologies and Reaction Mechanisms

The unique electronic and structural properties of meso-Tetraphenylporphyrin-Pb(II), often abbreviated as Pb(II)TPP, have positioned it as a compound of interest in various catalytic investigations. Researchers are exploring its potential in photocatalysis, electrocatalysis, and as a biomimetic model, with a focus on understanding the underlying reaction mechanisms.

Photocatalytic Principles and Mechanistic Pathways

Meso-tetraphenylporphyrin and its metal complexes are recognized for their strong absorption in the visible light region, making them suitable for driving photo-driven redox reactions. utrgv.edu The fundamental process in photocatalysis involves the conversion of light energy into chemical energy. utrgv.edu For metalloporphyrins, this typically begins with the absorption of a photon, which excites the catalyst molecule. utrgv.edu This excitation can lead to the transfer of an electron, initiating a chemical transformation. utrgv.edu

The photocatalytic activity of porphyrins is rooted in their ability to be promoted to an electronic excited state upon light irradiation. nih.gov This excited state can then participate in single-electron transfer (SET) processes, which is the foundation of photoredox catalysis. nih.gov The efficiency and pathway of these reactions are influenced by the substituents on the porphyrin ring and the nature of the central metal ion. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups can enhance the reduction potential of the photocatalyst in both its ground and excited states. nih.govresearchgate.net

While specific studies detailing the photocatalytic mechanisms of meso-Tetraphenylporphyrin-Pb(II) are not extensively available in the provided results, the general principles of metalloporphyrin photocatalysis provide a framework for its potential activity. The process would likely involve the initial photoexcitation of the Pb(II)TPP molecule, followed by electron transfer to or from a substrate molecule, thereby catalyzing a chemical reaction. The specific pathways, whether oxidative or reductive quenching cycles, would depend on the reaction conditions and the redox potentials of the interacting species. utrgv.edunih.gov

Biomimetic Catalysis Research and Model Systems